Home > Products > Screening Compounds P108461 > 2-({[5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile
2-({[5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile -

2-({[5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile

Catalog Number: EVT-6254082
CAS Number:
Molecular Formula: C17H12ClN3OS
Molecular Weight: 341.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

  • Compound Description: This compound features a 1,3,4-oxadiazole ring directly attached to a 5-methyl-2-phenyl-1H-imidazole group at the 5-position and a thio-linked phenylethanone moiety at the 2-position. It was synthesized and characterized using X-ray diffraction and NMR techniques. [], []

N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide Derivatives (SD-1–17)

  • Compound Description: This series of compounds, specifically SD-4 and SD-6, demonstrated multifunctional inhibitory activity against enzymes relevant to Alzheimer's disease: acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and BACE-1. They also exhibited anti-Aβ aggregation properties and favorable blood-brain barrier permeability without neurotoxic effects. []
  • Compound Description: This series focuses on variations at the 2-position of the 1,3,4-oxadiazole, exploring both carbonothioate and thioacetate functionalities. Some compounds exhibited weak but selective antibacterial activity against gram-positive bacteria. []

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

  • Compound Description: This compound features a 1,3,4-oxadiazole ring connected to a pyridazinone moiety. Its crystal structure was determined, revealing key structural features and intermolecular interactions. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: EPPA-1 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor. It showed promising anti-inflammatory effects with a reduced emetic profile compared to other PDE4 inhibitors. []

3-methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile and N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide

  • Compound Description: These two compounds highlight the use of methoxyphenyl and chlorophenyl substituents on the 1,3,4-oxadiazole ring. Their crystal structures were studied to understand their three-dimensional arrangements and packing within the crystal lattice. []
  • Compound Description: This series investigated modifications at the 2-position of the 1,3,4-oxadiazole, incorporating substituted acetamide and iminothiazolidinone groups. These compounds exhibited notable antibacterial activity against Staphylococcus aureus. []

4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin

  • Compound Description: This compound features a coumarin moiety linked to a 5-methyl-1,3,4-thiadiazole group via a thioether bridge. Its structure was confirmed using NMR and X-ray diffraction analysis. []
  • Compound Description: These bis-triazole derivatives containing 1,3,4-oxadiazole units were evaluated for their cytotoxic and DNA damage potential. MNP-16 exhibited significant cytotoxicity against leukemia and lung cancer cells. []
  • Compound Description: This study focused on synthesizing and characterizing metal complexes of a 1,3,4-oxadiazole derivative containing a thioacetic acid group at the 2-position. Complexes with various metal ions were prepared and studied for their structural and potentially interesting properties arising from metal coordination. []

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2- yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

  • Compound Description: These bi-heterocyclic compounds, containing both 1,3,4-oxadiazole and thiazole rings, were designed and synthesized as potential therapeutic agents for Alzheimer's disease and diabetes. Their inhibitory activities against various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), were evaluated. []

2-((5-(4-(5(6)fluoro-1H-benzo[d]imidazol-2-yl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-Derivatives

  • Compound Description: This series of compounds incorporates a benzimidazole moiety linked to the 1,3,4-oxadiazole ring. They were investigated for their potential antimicrobial properties, expanding the therapeutic applications of 1,3,4-oxadiazole-based compounds. []

Substituted N-[(1,3,4-Oxadiazol-2-yl) Methyl] Benzamines

  • Compound Description: These compounds feature a benzamine moiety directly attached to the 1,3,4-oxadiazole ring. They were evaluated for their antiproliferative and antioxidant activities. Specifically, 2-(5-((3-chloro-4-fluorophenylamino)methyl)-1,3,4-oxadiazol-2-yl)phenol exhibited significant antiproliferative activity against several cancer cell lines. []

2-({[5-(adamantan-2-yl)-2-sulfanylidene-1,3,4-oxadiazolidin-3-yl]methyl}amino)benzonitrile

  • Compound Description: This compound incorporates an adamantane moiety within its structure, highlighting the exploration of bulky and lipophilic substituents. Its crystal structure was analyzed to determine its three-dimensional conformation. []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

  • Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. It demonstrates good potency, selectivity, and a favorable pharmacokinetic profile, making it a potential therapeutic candidate for treating inflammatory diseases like rheumatoid arthritis. []
  • Compound Description: This series of compounds combines a chromen-2-one (coumarin) moiety with a 1,3,4-oxadiazole ring. They were synthesized and evaluated for their anticonvulsant activity and neurotoxicity, showing promising results. []

4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

  • Compound Description: This compound incorporates a morpholine ring and a pyridazinone moiety connected to the 1,3,4-oxadiazole ring via a methylene linker. Its crystal structure was determined, revealing details about its conformation and intermolecular interactions. []

3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives

  • Compound Description: This series of compounds combines 1,3,4-oxadiazole with tetrahydropyrimidine and indole moieties. They exhibited promising antibacterial, antifungal, and antioxidant activities. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

  • Compound Description: This series of bi-heterocyclic propanamides contains a 1,3,4-oxadiazole ring linked to a thiazole ring through a methylene bridge and a propanamide side chain. They were found to be potent urease inhibitors with low cytotoxicity. []

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System

  • Compound Description: This hybrid ring system consists of thiazole and oxadiazole rings linked by a phenyl bridge. These compounds showed significant antibacterial activities and moderate to significant antioxidant activities. []

N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide Analogues

  • Compound Description: This series of compounds features a benzamide moiety connected to the 1,3,4-oxadiazole ring through a methylene bridge and various alkylthio groups at the 5-position of the oxadiazole. These compounds exhibited good to excellent alkaline phosphatase inhibitory activity. []

2-Chloro-5-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine

  • Compound Description: This compound features a 1,3,4-oxadiazole ring connected to a chloropyridine moiety via a thioether linkage and a methylene bridge. Its crystal structure was determined, revealing its conformation and the spatial arrangement of its substituents. []

2-(4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid and its salts

  • Compound Description: These compounds feature a triazole ring linked to a thiadiazole ring through a thioether bridge and an ethanoic acid side chain. They represent a class of compounds containing both 1,2,4-triazole and 1,3,4-thiadiazole heterocycles, which are frequently explored for their diverse biological properties. []

Substituted 1-methyl-2-(1,3,4-thiadiazol-2-yl)-4-nitropyrroles and 1-methyl-2-(1,3,4-oxadiazol-2-yl)-4-nitropyrroles

  • Compound Description: This series focuses on introducing a nitropyrrole moiety to the 1,3,4-oxadiazole ring. These compounds highlight the synthetic versatility of incorporating nitro groups and pyrrole rings into the 1,3,4-oxadiazole scaffold. []
  • Compound Description: This series involves incorporating the 1,3,4-oxadiazole ring into a quinazolinone scaffold. These compounds were investigated as potential NMDA receptor inhibitors, further expanding the therapeutic applications of 1,3,4-oxadiazole derivatives. []

N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine

  • Compound Description: These compounds feature a pyridine ring linked to a 1,3,4-oxadiazole ring through a methylene bridge. These compounds were investigated for their antimicrobial and anticancer activities. []

4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives

  • Compound Description: This series of compounds features an azetidin-2-one ring connected to a 1,3,4-oxadiazole/thiadiazole ring. They were evaluated for their anticancer, antimicrobial, and antioxidant activities. []
  • Compound Description: This series focuses on connecting a 1,3,4-oxadiazole ring to various 1,3-heterazoles via an amino group at the 2-position of the oxadiazole. This approach highlights the exploration of different heterocyclic combinations for potential synergistic or enhanced biological activities. []

Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides

  • Compound Description: This series of compounds focuses on incorporating a dihydropyridine ring into the 1,3,4-oxadiazole scaffold, along with benzamide or benzene sulfonamide moieties. This approach emphasizes the exploration of various heterocyclic and aromatic substitutions to modulate the biological properties of 1,3,4-oxadiazole derivatives. []

5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound is an energetic material precursor featuring a tetrazole ring directly attached to the 1,3,4-oxadiazole ring. Its structure and properties, including its sensitivity to impact and friction, were characterized. []

(E)-4-hydroxy-3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)pent-3-en-2-one

  • Compound Description: This compound features a 1,3,4-oxadiazole ring with a phenyl group at the 5-position, connected to a substituted pentenone moiety through a thioether linkage. []

α-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl-thio]acetohydrazide and related compounds

  • Compound Description: This group of compounds features a 1,3,4-oxadiazole ring with a furyl group at the 5-position, connected to an acetohydrazide moiety through a thioether linkage. These compounds were investigated for their antituberculosis activity. []
  • Compound Description: This series of compounds contains a 1,3,4-oxadiazole ring linked to a bromophenyl acetate moiety. These compounds showcase the structural diversity achievable by modifying the substituents on the oxadiazole ring and the adjacent aromatic ring. []
  • Compound Description: These compounds feature a 1,3,4-oxadiazole ring with a dichlorophenyl substituent at the 5-position. The series explores variations in the amine substituent attached to the methylene bridge at the 2-position of the oxadiazole. They were evaluated for their anticancer activity against cervical, liver, and breast cancer cell lines. []

1-methyl-2-(1,3,4-thiadiazol-2-yl)-5-nitroimidazole and 1-methyl-2-(1,3,4-oxadiazol-2-yl)-5-nitroimidazole

  • Compound Description: This series incorporates either a 1,3,4-thiadiazole or a 1,3,4-oxadiazole ring linked to a nitroimidazole moiety. These compounds demonstrate the possibility of combining different heterocycles and exploring their potential synergistic effects. []

Properties

Product Name

2-({[5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile

IUPAC Name

2-[[5-[(4-chlorophenyl)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzonitrile

Molecular Formula

C17H12ClN3OS

Molecular Weight

341.8 g/mol

InChI

InChI=1S/C17H12ClN3OS/c18-15-7-5-12(6-8-15)9-16-20-21-17(22-16)23-11-14-4-2-1-3-13(14)10-19/h1-8H,9,11H2

InChI Key

OTPQMAJXEYDXOJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CSC2=NN=C(O2)CC3=CC=C(C=C3)Cl)C#N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(O2)CC3=CC=C(C=C3)Cl)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.